2-Bromo-1-methyl-4-nitro-1H-imidazole
Description
2-Bromo-1-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative characterized by a bromine atom at position 2, a methyl group at position 1 (N-methyl substitution), and a nitro group at position 4 on the imidazole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nitroimidazole-based pharmaceuticals. Nitroimidazoles are renowned for their antimicrobial and antiparasitic properties, with structural modifications like bromination and alkylation enhancing pharmacokinetic profiles or target specificity .
Properties
IUPAC Name |
2-bromo-1-methyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJSGQRECDITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168191 | |
| Record name | 2-Bromo-1-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-63-3 | |
| Record name | NSC 347484 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC347484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-4-nitro-1H-imidazole typically involves the bromination of 1-methyl-4-nitroimidazole. One efficient method includes the dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . The reaction conditions are mild and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of 2-Bromo-1-methyl-4-nitro-1H-imidazole often employs similar synthetic routes but optimized for large-scale synthesis. The reactions are designed to be safe, efficient, and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic substitution: Formation of 2-substituted imidazoles.
Reduction: Formation of 2-bromo-1-methyl-4-amino-1H-imidazole.
Oxidation: Formation of 2-bromo-1-carboxy-4-nitro-1H-imidazole.
Scientific Research Applications
2-Bromo-1-methyl-4-nitro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitroimidazole-based drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-4-nitro-1H-imidazole depends on its application:
Antimicrobial activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Drug development: The compound can act as a precursor to drugs that target specific enzymes or receptors in the body.
Comparison with Similar Compounds
4-Bromo-2-methyl-5-nitro-1H-imidazole (CAS 18874-52-7)
- Structure : Bromine (position 4), methyl (position 2), nitro (position 5).
- Key Differences : Substituent positions alter electronic distribution. The nitro group at position 5 may reduce ring aromaticity compared to position 4 in the target compound, affecting reactivity in electrophilic substitutions.
- Synthesis : Prepared via direct bromination of nitroimidazole precursors, though regioselectivity challenges arise due to competing substitution patterns .
- Applications : Less commonly cited in pharmaceutical contexts than 4-nitro isomers, suggesting positional nitro groups critically influence bioactivity .
2-Bromo-4-nitroimidazole (CAS 65902-59-2)
2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS 862895-48-5)
- Structure : Additional iodine at position 5.
- Key Differences : Iodine’s larger atomic radius increases molecular weight (MW: 328.93 g/mol) and may enhance halogen bonding in target interactions. However, synthetic complexity rises due to polyhalogenation side reactions .
Benzimidazole Derivatives
4-Bromo-1-methyl-1H-benzo[d]imidazole
- Structure : Benzimidazole core with bromine (position 4) and methyl (N-1).
- However, increased rigidity may reduce metabolic stability compared to imidazoles .
5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8)
- Structure : Bromine (position 5), methyl (position 2).
- Applications: Demonstrates broader pharmacological versatility (e.g., antiulcer agents) but requires more complex synthesis than non-fused imidazoles .
Pharmacological Implications
- Nitro Position : 4-Nitro substitution (target compound) is prevalent in clinical candidates (e.g., pretomanid), as it optimizes redox cycling for anaerobic pathogen targeting .
- Halogen Effects : Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine in 2-Bromo-5-iodo-4-nitro-1H-imidazole may improve binding affinity but complicates synthesis .
- Methylation : N-1 methylation in the target compound reduces hydrogen-bonding capacity but enhances metabolic resistance, a trade-off critical for oral bioavailability .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-1-methyl-4-nitro-1H-imidazole?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized imidazole precursor. A widely used method involves reacting 1-methyl-4-nitro-1H-imidazole with brominating agents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in refluxing carbon tetrachloride . Alternative bromination agents, such as bromine (Br₂) in acetic acid, may also be employed, though NBS offers better regioselectivity for imidazole derivatives. Key steps include:
- Purification via column chromatography or recrystallization.
- Validation using NMR (e.g., distinct shifts for Br at C2: δ ~7.5–8.5 ppm in H NMR) .
Q. Table 1: Comparison of Bromination Methods
| Brominating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | AIBN | CCl₄ | 70–85 | |
| Br₂ | None | AcOH | 50–60 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., Br-induced deshielding at C2) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELX or WinGX resolves bond lengths/angles and nitro-group orientation . Example: A derivative (5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) showed Br–C bond length of 1.89 Å via SC-XRD .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 205.999 for C₄H₄BrN₃O₂) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at C2 is highly electrophilic, enabling SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:
- Reaction with piperazine yields 2-piperazinyl derivatives (used in kinase inhibitor synthesis) .
- The nitro group at C4 stabilizes intermediates via resonance, directing substitution to C2. Optimization requires anhydrous conditions and polar aprotic solvents (e.g., DMF, DMSO) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of 2-Bromo-1-methyl-4-nitro-1H-imidazole?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack . For example:
- The nitro group lowers LUMO energy (-1.8 eV), enhancing electrophilicity at C2.
- Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
Q. Table 2: DFT-Calculated Parameters
| Parameter | Value (eV) | Basis Set | Reference |
|---|---|---|---|
| HOMO Energy | -6.7 | 6-31G* | |
| LUMO Energy | -1.8 | 6-31G* |
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting data (e.g., ambiguous NOE signals or MS fragmentation patterns) require cross-validation:
- Multi-technique analysis : Combine H-C HSQC NMR with SC-XRD to resolve positional isomerism .
- Isotopic labeling : Use N-labeled analogs to clarify nitro-group interactions in N NMR .
- Theoretical validation : Compare experimental IR spectra (C-Br stretch: ~590 cm⁻¹) with DFT-simulated vibrational modes .
Q. What strategies improve regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Protecting groups : Temporarily block the nitro group with acetyl to direct substitution to C2 .
- Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) selectively functionalizes C2 with aryl/heteroaryl groups .
- Solvent effects : Use low-polarity solvents (toluene) to favor SNAr over nitro-group reduction .
Case Study : Suzuki coupling of 2-Bromo-1-methyl-4-nitro-1H-imidazole with 4-fluorophenylboronic acid yielded 2-(4-fluorophenyl) derivatives with 85% regioselectivity .
Notes on Data Contradictions
- Discrepancies in reported yields (70–85% for NBS bromination ) may arise from trace moisture or incomplete initiation. Replicate reactions under strictly anhydrous conditions.
- Conflicting biological activities (e.g., antitumor IC₅₀ values) across studies require standardized assays (e.g., MTT vs. ATP-based viability tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
